molecular formula C8H14O B1294718 2,4,4-Trimethylcyclopentanone CAS No. 4694-12-6

2,4,4-Trimethylcyclopentanone

Cat. No.: B1294718
CAS No.: 4694-12-6
M. Wt: 126.2 g/mol
InChI Key: OXTQEWUBDTVSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-Trimethylcyclopentanone is a cyclic ketone with the molecular formula C8H14O. It is characterized by a cyclopentanone ring substituted with three methyl groups at positions 2 and 4. This compound is known for its distinct peppermint-like odor and is used in various chemical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylcyclopentanone can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of 2,4,4-trimethyl-2-cyclopentenone due to its efficiency and scalability .

Chemical Reactions Analysis

2,4,4-Trimethylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Lead dioxide, potassium permanganate, and chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and zinc amalgam.

    Substitution conditions: Acidic or basic conditions, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2,4,4-Trimethylcyclopentanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylcyclopentanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,4,4-Trimethylcyclopentanone can be compared with other cyclic ketones such as:

Uniqueness: : this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable in specialized chemical syntheses and applications.

Properties

IUPAC Name

2,4,4-trimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-4-8(2,3)5-7(6)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTQEWUBDTVSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871094
Record name Cyclopentanone, 2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4694-12-6
Record name 2,4,4-Trimethylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4694-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4-Trimethylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 2,4,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanone, 2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4-trimethylcyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,4-TRIMETHYLCYCLOPENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRJ0Q2WNHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4,4-Trimethylcyclopentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,4-Trimethylcyclopentanone
Reactant of Route 2
2,4,4-Trimethylcyclopentanone
Reactant of Route 3
2,4,4-Trimethylcyclopentanone
Reactant of Route 4
2,4,4-Trimethylcyclopentanone
Reactant of Route 5
2,4,4-Trimethylcyclopentanone
Reactant of Route 6
2,4,4-Trimethylcyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.